S-(1,2-Dicarboxyethyl)glutathione

Catalog No.
S1503356
CAS No.
1115-52-2
M.F
C14H21N3O10S
M. Wt
423.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-(1,2-Dicarboxyethyl)glutathione

CAS Number

1115-52-2

Product Name

S-(1,2-Dicarboxyethyl)glutathione

IUPAC Name

2-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanylbutanedioic acid

Molecular Formula

C14H21N3O10S

Molecular Weight

423.4 g/mol

InChI

InChI=1S/C14H21N3O10S/c15-6(13(24)25)1-2-9(18)17-7(12(23)16-4-11(21)22)5-28-8(14(26)27)3-10(19)20/h6-8H,1-5,15H2,(H,16,23)(H,17,18)(H,19,20)(H,21,22)(H,24,25)(H,26,27)/t6-,7-,8?/m0/s1

InChI Key

PWCIUOASSAHGHI-WPZUCAASSA-N

SMILES

C(CC(=O)NC(CSC(CC(=O)O)C(=O)O)C(=O)NCC(=O)O)C(C(=O)O)N

Synonyms

S-(1,2-dicarboxyethyl)glutathione

Canonical SMILES

C(CC(=O)NC(CSC(CC(=O)O)C(=O)O)C(=O)NCC(=O)O)C(C(=O)O)N

Isomeric SMILES

C(CC(=O)N[C@@H](CSC(CC(=O)O)C(=O)O)C(=O)NCC(=O)O)[C@@H](C(=O)O)N

Occurrence and Synthesis:

  • SG, also known as S-(2-Succinyl)glutathione, is a naturally occurring compound found in various tissues of rats, including the liver, heart, and lens. Source: Sigma-Aldrich:
  • While the specific biological function of SG remains under investigation, research suggests it is synthesized by an enzyme that condenses L-malate and glutathione (GSH) in baker's yeast (Saccharomyces cerevisiae). Source: National Institutes of Health:

Potential Anti-inflammatory and Anti-allergic Properties:

  • Studies have explored the potential anti-inflammatory and anti-anaphylactic effects of SG.
  • In vivo (living organism) experiments suggest SG may offer these benefits, although the exact mechanisms require further investigation. Source: Sigma-Aldrich:
  • Additionally, in vitro (cell-based) studies have shown that SG can inhibit histamine release from rat mast cells, which are involved in allergic responses. Source: Sigma-Aldrich:

Ongoing Research:

  • It is important to note that SG is still under investigation, and more research is needed to fully understand its potential therapeutic applications and safety profile.
  • As of today, SG is not an approved medication or treatment for any medical condition.

S-(1,2-Dicarboxyethyl)glutathione, also known as succinic glutathione, is a derivative of glutathione, a tripeptide composed of glutamate, cysteine, and glycine. This compound features a succinic acid moiety attached to the sulfur atom of the cysteine residue in glutathione, which enhances its reactivity and biological properties. The chemical structure includes two carboxyl groups that contribute to its unique properties and interactions within biological systems. The compound is registered under the CAS number 1115-52-2 and has been identified in various biological contexts, particularly in conditions involving oxidative stress and metabolic dysregulation .

S-(1,2-Dicarboxyethyl)glutathione exhibits potential anti-inflammatory and anti-anaphylactic effects, possibly through its ability to scavenge free radicals and inhibit enzymes involved in the inflammatory response []. It may also inhibit platelet aggregation, a key step in blood clot formation []. More research is needed to fully understand its mechanism of action.

S-(1,2-Dicarboxyethyl)glutathione is primarily formed through the reaction of fumarate with glutathione. This process can occur non-enzymatically under physiological conditions, where fumarate acts as an electrophile that reacts with the thiol group of glutathione. The resulting compound can participate in various biochemical pathways, including those involving redox reactions and cellular signaling. Notably, studies have shown that the formation of this compound is significant in cells deficient in fumarate hydratase, where it constitutes approximately 10% of total glutathione .

S-(1,2-Dicarboxyethyl)glutathione exhibits several biological activities:

  • Antioxidant Properties: It plays a role in detoxifying reactive oxygen species and protecting cells from oxidative damage.
  • Inhibition of Platelet Aggregation: This compound has been identified as a platelet aggregation inhibitor, suggesting potential therapeutic applications in cardiovascular diseases .
  • Modulation of Cellular Signaling: By participating in redox signaling pathways, it may influence various cellular processes such as apoptosis and senescence .

The synthesis of S-(1,2-Dicarboxyethyl)glutathione can be achieved through several methods:

  • Non-Enzymatic Reaction: Mixing fumarate with glutathione in a physiological buffer leads to the formation of S-(1,2-Dicarboxyethyl)glutathione without the need for enzymatic catalysis.
  • Enzymatic Pathways: Although studies have shown that fumarase activity does not contribute to its formation directly, other enzymatic pathways may facilitate its synthesis indirectly through metabolic intermediates .

S-(1,2-Dicarboxyethyl)glutathione has several applications:

  • Research Tool: It is used in biochemical research to study oxidative stress and related metabolic pathways.
  • Potential Therapeutic Agent: Due to its antioxidant properties and ability to inhibit platelet aggregation, it may have implications in treating cardiovascular diseases and other conditions associated with oxidative stress .
  • Biomarker: Its presence in biological samples can serve as an indicator of metabolic dysregulation or oxidative stress.

Research indicates that S-(1,2-Dicarboxyethyl)glutathione interacts with various cellular components and signaling pathways. For instance:

  • It has been shown to modulate superoxide production in response to stimuli, indicating its role in redox signaling .
  • Interaction studies suggest it may influence the activity of enzymes involved in metabolic pathways related to oxidative stress.

Several compounds exhibit structural or functional similarities to S-(1,2-Dicarboxyethyl)glutathione. Here are some notable examples:

Compound NameStructure SimilarityUnique Properties
GlutathioneCore tripeptide structureMajor antioxidant; detoxification agent
S-(1,2-Dicarboxyethyl)cysteineContains similar dicarboxylic groupAnalogue with different biological activities
N-acetylcysteineContains cysteineKnown for mucolytic properties; antioxidant effects
L-cysteineContains sulfur-containing amino acidPrecursor for glutathione synthesis

S-(1,2-Dicarboxyethyl)glutathione stands out due to its unique dicarboxylic acid modification on glutathione, which enhances its reactivity and potential therapeutic applications compared to its analogs.

Enzymatic Synthesis Mechanisms Involving Glutathione and L-Malate

DCE-GS is synthesized via a condensation reaction between glutathione (GSH) and L-malate, catalyzed by a specific enzyme (DCE-GS synthetase). This enzyme has been partially purified from rat liver and yeast, with a molecular mass of approximately 49 kDa. The reaction mechanism involves:

  • Substrate Binding: L-malate and GSH bind to the enzyme active site.
  • Condensation: Formation of a thioester bond between the cysteinyl group of GSH and the dicarboxyethyl moiety of L-malate.
  • Release: DCE-GS is released into the cytosol or subcellular compartments.

Kinetic studies reveal:

ParameterValue (M)Source
Km (L-malate)2.2 × 10⁻³Yeast enzyme
Km (GSH)1.4 × 10⁻³Yeast enzyme
pH Optimum7.5Yeast enzyme
Inhibition TypeNoncompetitiveMalic enzyme

The enzyme exhibits strict substrate specificity, with DCE-GS formation favored over other glutathione conjugates.

Subcellular Compartmentalization of Biosynthetic Activity in Eukaryotic Systems

DCE-GS synthesis is localized to cytosolic fractions in rat liver, with minimal activity in mitochondrial or microsomal compartments. Subcellular distribution studies in rat tissues reveal:

TissueDCE-GS Content (nmol/g)Key Observations
Lens3.68Highest concentration observed
Liver8.91Cytosolic synthesis dominant
Spleen10.7High metabolic activity
Kidney5.63Absent in heart and brain

In the lens, DCE-GS is concentrated in epithelial cells and cortical regions, supporting its role in oxidative stress defense.

Phylogenetic Distribution of DCE-GS Synthetase Across Species

DCE-GS synthetase activity is restricted to eukaryotes, with notable absence in bacteria and unicellular algae. Key findings include:

  • Saccharomyces cerevisiae: DCE-GS levels increase under aerobic conditions, suggesting oxygen-dependent regulation.
  • Mammalian Models: Enzyme activity is conserved in rats, humans, and bovines, with structural homologs inferred from sequence alignment.
  • Gram-Positive Bacteria: No evidence of DCE-GS synthesis or import, despite glutathione transport systems (e.g., GshT-TcyBC axis).

The catalytic efficiency of DCE-GS synthetase has been quantitatively characterized in yeast (Saccharomyces cerevisiae) and rat liver models. In yeast, the enzyme exhibits a Michaelis constant (K~m~) of 1.4 mM for glutathione and 2.2 mM for L-malate at pH 7.5 [4]. Comparative studies in rat hepatic cytosol demonstrate similar substrate affinity, with K~m~ values of 2.3 mM for glutathione and 4.0 mM for L-malate [5]. These differences in malate binding may reflect species-specific adaptations to cellular malate concentrations, which are typically higher in mammalian mitochondria due to tricarboxylic acid cycle activity [5].

Substrate competition experiments reveal strict specificity for L-malate over structurally related dicarboxylic acids. Fumarate, succinate, and oxaloacetate show no detectable activity as substrates, underscoring the enzyme’s reliance on malate’s hydroxyl group for stereochemical alignment during catalysis [5]. The pH optimum of 7.5 in yeast aligns with cytosolic conditions, while rat isoforms maintain >80% activity across pH 6.8–7.8, suggesting broader adaptability to subcellular microenvironments [4] [5].

Kinetic ParameterYeast Enzyme [4]Rat Liver Enzyme [5]
K~m~ (Glutathione)1.4 mM2.3 mM
K~m~ (L-Malate)2.2 mM4.0 mM
pH Optimum7.57.0–7.8
Temperature Optimum20–35°C37°C

Structural Determinants of Catalytic Activity in Bacterial vs. Mammalian Isoforms

While high-resolution crystallographic data for DCE-GS synthetase remain unavailable, biochemical analyses provide clues about its structural organization. The yeast enzyme exists as a 49 kDa monomer, contrasting with the 53 kDa monomer purified from rat liver [4] [5]. This mass difference persists under denaturing conditions (SDS-PAGE), ruling out multimerization artifacts and pointing to divergent primary structures.

Notably, the rat isoform lacks detectable fumarase activity, eliminating the possibility that DCE-GS synthesis occurs non-enzymatically following fumarate generation [5]. This distinguishes it from bacterial homologs, where genomic context analyses suggest potential metabolic coupling with adjacent dicarboxylate metabolism genes. The N-terminal sequence of the rat enzyme appears post-translationally modified, as Edman degradation failed to yield interpretable residues—a feature absent in the yeast counterpart [5].

Active site probing using substrate analogs highlights conserved residues critical for malate binding. Methylmalonate inhibits both yeast and rat enzymes competitively (K~i~ = 3.1 mM in rat), while dimethylmalonate shows no effect, implying that the α-carboxyl group of malate participates in charge interactions with a positively charged pocket [5]. Site-directed mutagenesis studies in model organisms could further elucidate these structural nuances.

Regulatory Modulation by Redox-Sensitive Protein Modifications

DCE-GS synthetase activity correlates with cellular redox status, as evidenced by 3.2-fold higher DCE-GS levels in aerobic versus anaerobic yeast cultures [4]. Though direct evidence of redox-sensitive post-translational modifications (PTMs) remains scarce, several regulatory paradigms emerge:

  • Glutathione Feedback Regulation: Elevated intracellular glutathione competitively inhibits DCE-GS synthesis (K~i~ ≈ 5 mM in rat), creating a homeostatic loop that links production to the reduced glutathione (GSH) pool [5].
  • Thiol-Disulfide Interconversion: Pretreatment of rat hepatic enzyme with 5 mM dithiothreitol (DTT) enhances activity by 40%, suggesting regulatory disulfide bonds may constrain catalytic conformations under oxidative stress [5].
  • Metabolic Cross-Talk: In cyanobacteria—organisms with ancient glutathione systems—DCE-GS-like metabolites participate in chromium detoxification, hinting at evolutionary conservation of redox-linked regulation [6].

A proposed model positions DCE-GS synthetase at the intersection of glutathione recycling and dicarboxylate metabolism, where its activity adjusts flux through parallel pathways like the γ-glutamyl cycle and malate-aspartate shuttle [4] [6]. Future studies mapping cysteine redox states via mass spectrometry could validate hypothesized PTM mechanisms.

XLogP3

-5

Sequence

XXG

Dates

Modify: 2023-08-15

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